

Technical Guide: 2'-Deoxycytidine-1'-¹³C (CAS 478510-83-7)

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Compound of Interest

Compound Name:	2'-Deoxycytidine-1'- ¹³ C Monohydrate
CAS No.:	478510-83-7
Cat. No.:	B583542

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Executive Summary

CAS 478510-83-7 refers to 2'-Deoxycytidine-1'-¹³C (monohydrate), a stable isotope-labeled nucleoside analog.^[1] It serves as a critical Internal Standard (IS) in bioanalytical workflows, specifically for the quantitative determination of endogenous 2'-deoxycytidine (2'-dC) and related nucleoside analog drugs (e.g., Gemcitabine, Decitabine) via Isotope Dilution Mass Spectrometry (IDMS).

In drug development, this compound is indispensable for normalizing matrix effects and recovery variations during the analysis of intracellular nucleotide pools, mitochondrial DNA synthesis markers, and nucleoside transporter kinetics.

Chemical Identity & Structural Analysis

Unlike radiolabels (

C,

H), the

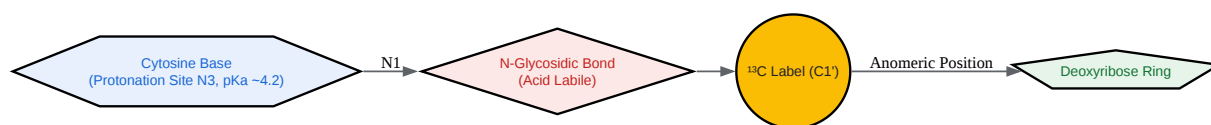
C label at the 1'-position of the ribose ring is non-radioactive and chemically stable. It provides a mass shift of +1.00335 Da relative to the natural isotopologue, allowing for precise mass spectral resolution.

Nomenclature & Identifiers

Parameter	Detail
Chemical Name	2'-Deoxycytidine-1'- ¹³ C monohydrate
CAS Registry Number	478510-83-7
Parent Compound	2'-Deoxycytidine (CAS 951-77-9)
Molecular Formula	(Total:)
Molecular Weight	246.23 g/mol (Monohydrate)
Isotopic Enrichment	Typically 99 atom % ¹³ C

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the site of isotopic labeling at the anomeric carbon (C1') of the deoxyribose ring.



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Figure 1: Structural topology of CAS 478510-83-7. The ¹³C label is strategically placed at the C1' anomeric position, ensuring stability against metabolic exchange.

Physicochemical Profiling

Understanding the physical behavior of CAS 478510-83-7 is essential for preparing robust stock solutions and mobile phases.

Solubility & Solution Chemistry

- **Water Solubility:** Highly soluble (>100 mg/mL). The presence of the hydrophilic hydroxyl groups and the cytosine amine makes it readily soluble in aqueous buffers.
- **Organic Solubility:** Sparingly soluble in ethanol; practically insoluble in non-polar solvents (hexane, diethyl ether).
- **Dissolution Protocol:**
 - Weigh the monohydrate solid.
 - Dissolve in HPLC-grade water or 10 mM Ammonium Acetate (pH 6.0).
 - **Critical Note:** Avoid dissolving directly in 100% organic solvent (e.g., Acetonitrile) as precipitation may occur.

Acid-Base Properties (pKa)

The cytosine moiety possesses a basic nitrogen at position N3.

- **pKa (N3):** 4.25 ± 0.10 .
- **Implication:** At physiological pH (7.4), the molecule is neutral. In acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the N3 position is protonated (), facilitating positive ion mode electrospray ionization (ESI+).

Stability & Degradation Pathways

Researchers must be aware of the specific vulnerabilities of the N-glycosidic bond.

Hydrolytic Stability

- Acidic Conditions (pH < 3): The N-glycosidic bond is susceptible to hydrolysis, leading to the release of free Cytosine and the ¹³C-labeled deoxyribose sugar.
 - Mitigation: Store stock solutions in neutral buffers (pH 6-8). Minimize time in acidic LC mobile phases.
- Enzymatic Stability: Susceptible to Cytidine Deaminase (CDA), which converts it to 2'-Deoxyuridine-1'-¹³C.
 - Mitigation: When spiking into plasma/tissue homogenates, add a CDA inhibitor (e.g., Tetrahydrouridine) immediately.

Thermal & Photostability

- Thermal: Stable at room temperature for short periods (24-48h). Long-term storage requires -20°C.[2]
- Light: Cytosine absorbs UV light (nm). Prolonged exposure to intense UV can induce photohydration of the C5-C6 double bond.

Analytical Characterization (LC-MS/MS)

This section outlines the standard operating procedure for using CAS 478510-83-7 as an Internal Standard.

Mass Spectrometry Transitions

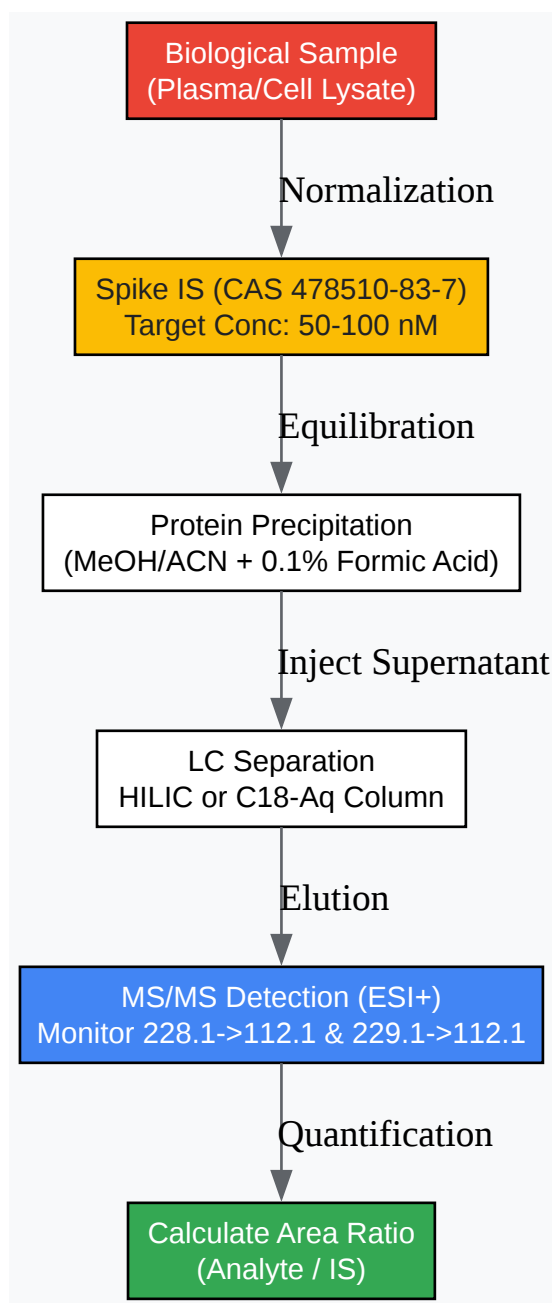
For Multiple Reaction Monitoring (MRM) in ESI+ mode:

Compound	Precursor Ion ()	Product Ion ()	Loss Description
Native 2'-dC	228.1	112.1	Loss of deoxyribose (neutral loss 116)
IS (CAS 478510-83-7)	229.1	112.1	Loss of ¹³ C-labeled deoxyribose (neutral loss 117)

Note: The product ion (112.1, protonated cytosine) remains unlabeled because the ¹³C is located on the sugar moiety, which is lost as a neutral fragment.

Method Development Workflow

The following diagram details the logic for integrating this IS into a quantitative bioanalytical method.



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Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing CAS 478510-83-7 to correct for extraction efficiency and matrix ionization suppression.

Handling & Safety

While non-toxic compared to cytotoxic nucleoside analogs, standard laboratory safety is required.

- PPE: Nitrile gloves, safety glasses, and lab coat.
- Inhalation: Handle powder in a fume hood to avoid inhalation of dust.
- Disposal: Dispose of as organic chemical waste.

References

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- Cohen, A., et al. (2009). Toxicity of Nucleoside Analogs in Mitochondrial DNA Depletion. Annual Review of Pharmacology and Toxicology. (General grounding on nucleoside analysis).

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Sources

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